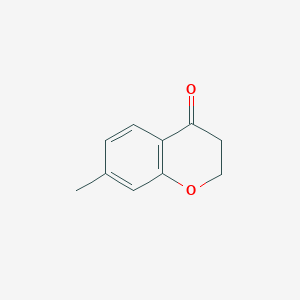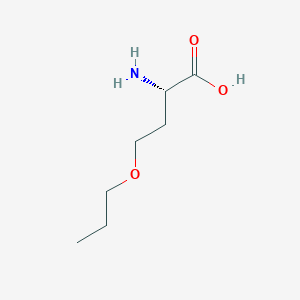
7-Metilcroman-4-ona
Descripción general
Descripción
7-Methylchroman-4-one is a derivative of the chroman-4-one family, which is a privileged structure in heterocyclic chemistry and drug discovery. Chroman-4-ones serve as important intermediates and building blocks in organic synthesis and drug design. The structural diversity within this family has led to the categorization of various derivatives, including benzylidene-4-chromanones, flavanones, isoflavanones, spirochromanones, and C-4 modified chroman-4-ones such as hydrazones and oxime derivatives. These compounds have been recognized for their significant biological activities .
Synthesis Analysis
The synthesis of chroman-4-one derivatives has been extensively studied. For instance, a new isochroman-4-one derivative was synthesized from the water-soluble fraction of Musa sapientum L., and its structure was confirmed through spectroscopic evidence . Another study reported the synthesis of 3-cyano-3-methyl-7-methoxychroman-4-one, along with an "abnormal" product during isomerization and alkylation processes . Additionally, the first synthesis of 7,8-dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one, the aglycon part of actinoflavoside, was achieved through regioselective oxidation . These studies highlight the diverse synthetic approaches that can be employed to obtain various chroman-4-one derivatives.
Molecular Structure Analysis
The molecular structure of chroman-4-one derivatives has been elucidated using various spectroscopic techniques. For example, the structure of a new isochroman-4-one derivative was determined by spectroscopic methods . In another study, density functional theory (DFT) calculations were used to investigate the optimized geometry, intermolecular hydrogen bonding, and vibrational wavenumbers of 7-amino-2-methylchromone, a related compound. The calculated molecular geometry parameters and vibrational frequencies for both monomer and dimer forms were compared with experimental data, showing strong correlation .
Chemical Reactions Analysis
Chroman-4-one derivatives undergo a variety of chemical reactions. The synthesis of these compounds often involves isomerization, alkylation, and oxidation reactions. For instance, an abnormal product was obtained during the isomerization of a chroman-4-one derivative, which was then characterized . The regioselective oxidation of a methyl group in a chroman-4-one derivative to synthesize the aglycon of actinoflavoside also exemplifies the chemical reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chroman-4-one derivatives are closely related to their molecular structure. The vibrational spectroscopic measurements and DFT computations provide insights into the physical properties such as intermolecular hydrogen bonding and hyperpolarizability of these compounds . The NMR spectra and chemical shifts calculated using the GIAO method further contribute to understanding the chemical properties of chroman-4-one derivatives . These properties are essential for the development of these compounds as potential pharmaceutical agents.
Aplicaciones Científicas De Investigación
Química Medicinal
7-Metilcroman-4-ona es una entidad estructural significativa en química medicinal . Actúa como un bloque de construcción para el aislamiento, diseño y síntesis de nuevos compuestos líderes . Presenta variaciones significativas en las actividades biológicas debido a la ausencia de un doble enlace entre C-2 y C-3 .
Actividades Farmacológicas
This compound presenta una amplia gama de actividades farmacológicas . Estas incluyen actividad anticancerígena, antidiabética, antioxidante, antimicrobiana, antifúngica, antiviral, antileishmanial, insecticida, espasmolítica, analgésica, antiinflamatoria, anticoagulante, inhibidora estrogénica, inhibidora de la antiacetilcolinesterasa (AchE), anti-virus de inmunodeficiencia humana (VIH), anticonvulsivante, antidepresiva, anticoronaria y antituberculosa .
Aplicaciones Cosméticas
Los derivados de this compound se utilizan como compuestos activos en preparaciones cosméticas . Se utilizan para el cuidado, la mejora y el refrescamiento de la textura de la piel y el cabello . También se utilizan para el tratamiento de defectos relacionados con la piel y el cabello, como la inflamación, las alergias o el proceso de curación de heridas .
Síntesis Orgánica
This compound se utiliza en síntesis orgánica. Sus propiedades versátiles lo hacen valioso para diversas aplicaciones, incluido el desarrollo farmacéutico.
Estabilidad Estructural
This compound es crucial para la estabilidad estructural de los compuestos .
Mejora de la Metodología
Se han realizado varios estudios para mejorar las metodologías de los compuestos derivados de this compound<a aria-label="4: " data-citationid="a972ddf1-d1
Mecanismo De Acción
Target of Action
7-Methylchroman-4-one is a derivative of Chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry . Chroman-4-one derivatives have been found to exhibit a wide range of pharmacological activities . .
Mode of Action
Chroman-4-one and its derivatives are known to interact with various biological targets, leading to significant variations in biological activities . More research is needed to elucidate the specific interactions of 7-Methylchroman-4-one with its targets.
Biochemical Pathways
Chroman-4-one and its derivatives have been associated with diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Chroman-4-one and its derivatives have been associated with various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVHJJOYXWCTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301267999 | |
| Record name | 2,3-Dihydro-7-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301267999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18385-69-8 | |
| Record name | 2,3-Dihydro-7-methyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18385-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-7-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301267999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)




![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)

![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)




